molecular formula C16H13N5OS B11380811 3-[(3-Methylphenoxy)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3-Methylphenoxy)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11380811
M. Wt: 323.4 g/mol
InChI Key: IDNSBWGMLMZOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(3-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 4-{3-[(3-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE involves multiple steps, typically starting with the preparation of the triazole and thiadiazole rings, followed by their fusion with the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents to form different derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions where different substituents are introduced to the triazole, thiadiazole, or pyridine rings. Common reagents used in these reactions include acids, bases, and specific catalysts.

Scientific Research Applications

4-{3-[(3-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

3-[(3-methylphenoxy)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5OS/c1-11-3-2-4-13(9-11)22-10-14-18-19-16-21(14)20-15(23-16)12-5-7-17-8-6-12/h2-9H,10H2,1H3

InChI Key

IDNSBWGMLMZOCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4

Origin of Product

United States

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